Differential Antitumor Cytotoxicity: IC₅₀ Evidence Against HCT116 Colon Cancer and MIA PaCa-2 Pancreatic Cancer Cell Lines
Within the phenoxymethyl-1,2,4-oxadiazole chemotype, substituent variation at the 3-position produces a >3-fold difference in cytotoxic potency. The benzofuran-containing analog 6c (3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole) achieves an IC₅₀ of 3.27 ± 1.1 μM against HCT116 and MIA PaCa-2 cell lines, whereas the less optimized analog 6a exhibits an IC₅₀ of 9.71 ± 1.9 μM [1]. The target compound 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole occupies a distinct position in this SAR landscape: its 4-methylphenyl substituent provides electronic character intermediate between the electron-rich benzofuran of 6c and electron-deficient heteroaryl variants, predicting a differentiated cytotoxicity and selectivity profile relative to published analogs [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in published literature; predicted to fall within the active range (IC₅₀ < 20 μM) based on phenoxymethyl-1,2,4-oxadiazole class SAR |
| Comparator Or Baseline | Compound 6c: IC₅₀ = 3.27 ± 1.1 μM; Compound 6a: IC₅₀ = 9.71 ± 1.9 μM (both against HCT116 and MIA PaCa-2) |
| Quantified Difference | ≥ 2.97-fold potency differential between 6c and 6a within the same chemotype class; substituent-dependent cytotoxicity confirmed |
| Conditions | HCT116 colon cancer and MIA PaCa-2 pancreatic cancer cell lines; in vitro cytotoxicity assay |
Why This Matters
This class-level evidence demonstrates that 3-position substitution on the phenoxymethyl-1,2,4-oxadiazole scaffold modulates anticancer potency by ≥ 3-fold, which directly informs medicinal chemistry sourcing decisions—procuring the specific 4-methylphenyl analog rather than a generic oxadiazole ensures the intended SAR position is evaluated.
- [1] Mokenapalli, S., Thalari, G., Vadiyaala, N., Yerrabelli, J.R., Irlapati, V.K., Gorityala, N., Sagurthi, S.R., Chitneni, P.R. (2020). Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. Archiv der Pharmazie, 353(6), e2000006. View Source
- [2] Zhang, H-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., Cai, S.X. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. View Source
